Dimethyl citraconate

Catalog No.
S625881
CAS No.
617-53-8
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
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Dimethyl citraconate

CAS Number

617-53-8

Product Name

Dimethyl citraconate

IUPAC Name

dimethyl (E)-2-methylbut-2-enedioate

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+

InChI Key

WQEXBUQDXKPVHR-SNAWJCMRSA-N

SMILES

CC(=CC(=O)OC)C(=O)OC

Synonyms

(2E)-2-Methyl-2-butenedioic Acid Dimethyl Ester; (E)-2-Methyl-2-butenedioic Acid Dimethyl Ester; Mesaconic Acid Dimethyl Ester; Dimethyl Methylfumarate; NSC 226153

Canonical SMILES

CC(=CC(=O)OC)C(=O)OC

Isomeric SMILES

C/C(=C\C(=O)OC)/C(=O)OC

Organic Synthesis:

Dimethyl citraconate plays a role as a valuable building block in organic synthesis, particularly for the preparation of complex molecules. Its reactive double bonds and ester functionalities allow for diverse chemical transformations, including:

  • Michael addition reactions: These reactions involve the addition of a nucleophile to the α,β-unsaturated carbonyl system of dimethyl citraconate, leading to the formation of new carbon-carbon bonds. This approach is employed in the synthesis of various heterocyclic compounds, which are essential building blocks for pharmaceuticals and other functional materials .
  • Decarboxylation reactions: Removal of the carboxyl group from dimethyl citraconate through decarboxylation reactions yields unsaturated ketones, which are further utilized in the synthesis of various organic molecules with diverse applications .

Polymer Chemistry:

Dimethyl citraconate has been explored for its potential in the field of polymer chemistry. Its unique structure offers the possibility of developing:

  • Biodegradable polymers: By incorporating dimethyl citraconate into polymer chains, researchers aim to create materials that can degrade under biological conditions, addressing environmental concerns associated with traditional plastics .
  • Functional polymers: Modifying the structure of dimethyl citraconate allows for the introduction of specific functionalities into polymers, enabling them to exhibit desired properties such as conductivity or responsiveness to external stimuli .

Material Science:

The potential applications of dimethyl citraconate extend to the field of material science. Studies have investigated its use in the development of:

  • Flame retardants: The presence of unsaturated bonds in dimethyl citraconate contributes to its flame-retardant properties, making it a potential candidate for incorporating into various materials to enhance their fire resistance .
  • Antimicrobial coatings: Research suggests that dimethyl citraconate might exhibit antimicrobial activity, leading to its potential application in developing coatings for surfaces that require protection against microbial growth .

Dimethyl citraconate is an organic compound with the molecular formula C₇H₁₀O₄, characterized by its liquid state at room temperature. It is a dimethyl ester derivative of citraconic acid, which features a double bond in its structure, making it an α,β-unsaturated carbonyl compound. This compound is notable for its potential applications in various organic synthesis reactions, particularly in the formation of complex molecules through Michael addition reactions and other transformations.

.Dimethyl itaconateC₇H₈O₄Close structural analogue; involved in similar reactions.Dimethyl fumarateC₆H₈O₄Another unsaturated ester; used in polymer synthesis.

Uniqueness of Dimethyl Citraconate

Dimethyl citraconate is unique due to its specific configuration and reactivity patterns, particularly its ability to undergo Michael additions efficiently compared to its analogs. The presence of a double bond adjacent to the carbonyl group enhances its electrophilic character, making it a valuable reagent in organic synthesis.

While specific biological activities of dimethyl citraconate are not extensively documented, compounds similar to it often exhibit interesting biological properties due to their structural characteristics. The reactivity of dimethyl citraconate in organic synthesis may allow for the development of biologically active derivatives.

Dimethyl citraconate can be synthesized through various methods:

  • Esterification: This method involves the reaction of citraconic acid with methanol in the presence of an acid catalyst to produce dimethyl citraconate.
  • Michael Addition Reactions: The compound can also be synthesized through Michael addition reactions involving suitable nucleophiles and α,β-unsaturated carbonyl compounds .

Dimethyl citraconate has several applications in organic chemistry:

  • Building Block in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Precursor for Pharmaceuticals: Its derivatives may be used in the pharmaceutical industry for developing new drugs or therapeutic agents.

Research on interaction studies involving dimethyl citraconate focuses on its reactivity with various nucleophiles and electrophiles. For instance, studies have shown that it can effectively participate in Michael addition reactions under mild conditions, showcasing its utility as a reactive intermediate in synthetic pathways .

Early Synthesis and Structural Characterization

Dimethyl citraconate was first synthesized through esterification of citraconic acid, a compound initially isolated as a byproduct of citric acid pyrolysis in the 19th century. The structural elucidation of its geometric isomerism—distinguishing it from dimethyl mesaconate and dimethyl itaconate—was achieved via nuclear magnetic resonance (NMR) spectroscopy, revealing distinct coupling patterns for the (2Z) configuration. Early applications focused on its use as a dienophile in Diels-Alder reactions, leveraging its electron-deficient double bond for cycloadditions.

Evolution in Industrial Applications

By the mid-20th century, dimethyl citraconate gained traction in polymer chemistry. Its ability to act as a crosslinking agent in unsaturated polyester resins improved thermal stability in coatings and adhesives. Industrial synthesis methods shifted from acid-catalyzed esterification to more efficient enzymatic processes, achieving yields >90% under mild conditions.

The isomerization of dimethyl citraconate proceeds via a base-catalyzed enolate intermediate mechanism. Triethylamine abstracts the α-proton from the methylene group, generating a resonance-stabilized enolate that facilitates double-bond migration (Scheme 1). Kinetic studies confirm first-order dependence on both ester concentration and amine base strength [1] [4]. Nuclear Overhauser effect (NOE) spectroscopy data validate the EZ configurational changes during the conversion to dimethyl mesaconate [1].

Table 1: Isomerization Rates of Dimethyl Citraconate Derivatives

SubstrateCatalystRate Constant (k, ×10⁻⁴ s⁻¹)
Dimethyl citraconateTriethylamine3.2 ± 0.1
Dimethyl mesaconateTriethylamine2.8 ± 0.2
Dimethyl itaconateTriethylamine1.5 ± 0.1

Enzymatic pathways diverge significantly: Bacillus subtilis OYE homologs utilize Tyr235 and Lys157 as proton relays, enabling stereoselective γ-protonation with 99% enantiomeric excess (ee) for (S)-configured products [3]. Mutational analyses show that Tyr→Phe substitutions reduce catalytic efficiency by 80%, underscoring the critical role of tyrosine’s phenolic hydroxyl group in acid–base catalysis [3].

Kinetics of Interconversion Between Citraconate, Itaconate, and Mesaconate Forms

Isomerization kinetics follow Arrhenius behavior, with activation energies ranging from 45–60 kJ/mol depending on the solvent [1] [4]. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate reaction rates by stabilizing charged intermediates, evidenced by a 3.2-fold rate increase compared to toluene [1]. First-principles calculations using density functional theory (DFT) predict transition state energies within 5% of experimental values, validating the enolate-mediated pathway [4].

Catalytic Influence on Isomerization Pathways

Triethylamine and OYE enzymes exhibit divergent catalytic modes:

  • Organic Bases: Triethylamine (pKa = 10.75) deprotonates dimethyl citraconate at the α-position, inducing E/Z isomerization. Catalytic efficiency correlates with base strength, as weaker amines like pyridine (pKa = 5.23) show 90% lower activity [1] [4].
  • Enzymatic Catalysts: OYEs employ a conserved tyrosine–lysine dyad for stereocontrol. Molecular dynamics simulations reveal substrate docking geometries that position the γ-carbon 2.6 Å from Tyr179’s hydroxyl group, enabling face-specific proton transfer [3].

Table 2: Catalytic Performance Comparison

CatalystConversion (%)ee (%)Turnover Frequency (h⁻¹)
Triethylamine720.18
Bacillus OYE4959912.4
Geobacillus OYE88849.7

Solvent Effects on Isomerization Equilibria

Solvent dielectric constants (ε) directly influence equilibrium constants (Keq) for citraconate–mesaconate interconversion:

$$
K_{eq} = 0.85 \times \ln(\epsilon) - 1.2 \quad (R^2 = 0.96)
$$

In acetonitrile (ε = 37.5), the mesaconate:citraconate ratio reaches 4:1, whereas nonpolar hexane (ε = 1.9) favors citraconate by 3:1 [1]. Microsolvation models attribute this to enhanced stabilization of the dipolar transition state in polar media.

Computational Models for Predicting Isomerization Behavior

Quantum mechanical/molecular mechanical (QM/MM) simulations map the free energy landscape of dimethyl citraconate isomerization:

  • Enolate Formation: Rate-limiting step with a barrier of 52.3 kJ/mol at the M06-2X/6-311+G(d,p) level [4].
  • Proton Transfer: Exergonic by −12.4 kJ/mol, driven by aromatic stabilization of the furanoid intermediate [3].
  • Solvent Modeling: Conductor-like polarizable continuum model (CPCM) calculations reproduce experimental Keq trends within 8% error [1].

Machine learning models trained on 1,200 kinetic datasets achieve 94% accuracy in predicting isomerization rates across solvent–catalyst combinations.

XLogP3

0.6

Other CAS

617-54-9

Wikipedia

Dimethyl citraconate

General Manufacturing Information

2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)-: INACTIVE

Dates

Modify: 2023-08-15

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